molecular formula C10H8N2O3 B12049138 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid

5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B12049138
M. Wt: 204.18 g/mol
InChI Key: WVVMKTPNSXQTEI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its electron-transporting properties .

Biology and Medicine: The compound exhibits antibacterial , antifungal , anticancer , and anti-inflammatory activities. It is used in the design of pharmaceutical agents and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of polymers , dyes , and agrochemicals . Its derivatives are also used as corrosion inhibitors and stabilizers .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the p-tolyl group , which enhances its lipophilicity and biological activity . Compared to other similar compounds, it exhibits higher stability and better electron-transporting properties , making it more suitable for applications in OLEDs and OSCs .

Biological Activity

5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the p-tolyl group enhances its biological activity by influencing interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacteria and fungi:

  • Antibacterial Activity : Studies show that this compound demonstrates potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values are comparable to established antibiotics like ampicillin and ciprofloxacin .
  • Antifungal Activity : The compound also displays antifungal properties against pathogens like Candida albicans, with IC50 values indicating effective inhibition at low concentrations .

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

Cell Line IC50 (µM) Reference
Human cervical carcinoma (HeLa)6.5
Colon adenocarcinoma (Caco-2)7.8
Breast cancer (MCF-7)8.0
Lung adenocarcinoma (A549)9.0

These results indicate that the compound can inhibit the growth of various cancer cell lines effectively.

3. Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have been documented through in vitro assays measuring cytokine release and COX enzyme inhibition:

  • Cytokine Inhibition : Inflammation-induced cytokines such as TNF-alpha and IL-6 were significantly reduced upon treatment with the compound .
  • COX Inhibition : The compound showed promising results in inhibiting COX-1 and COX-2 enzymes, which are crucial targets for anti-inflammatory drugs .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : The compound may intercalate into DNA, disrupting replication in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Receptor Modulation : Potential modulation of receptors involved in inflammatory responses has been suggested through docking studies.

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that a series of oxadiazole derivatives, including this compound, exhibited superior antibacterial activity compared to traditional antibiotics against multi-drug resistant strains .
  • Anticancer Research : A recent investigation into the antiproliferative effects on various cancer cell lines confirmed that modifications to the oxadiazole structure could enhance potency significantly .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)8-11-12-9(15-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

WVVMKTPNSXQTEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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